2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495639
InChI: InChI=1S/C6H6BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h3H,1-2H2,(H,8,11)
SMILES:
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC16495639

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
IUPAC Name 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C6H6BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h3H,1-2H2,(H,8,11)
Standard InChI Key AQNVNERGMIGLDV-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=CC(=N2)Br)C(=O)N1

Introduction

PropertyValue
Molecular FormulaC6H6BrN3O\text{C}_6\text{H}_6\text{BrN}_3\text{O}
Molecular Weight216.04 g/mol
IUPAC Name2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
XLogP30.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Classification and Relevance

As a nitrogen-containing heterocycle, this compound is part of a broader class explored for drug discovery due to their ability to mimic endogenous molecules. Its derivatives have shown promise as allosteric modulators of glutamate receptors, which regulate synaptic plasticity and neurotransmission .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves cyclization and halogenation steps. A common route begins with the condensation of hydrazine derivatives with α,β-unsaturated ketones, followed by bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under controlled conditions. Reaction parameters such as temperature (reflux vs. room temperature) and solvent polarity significantly impact yield and purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationEthanol, 80°C, 12h65
BrominationNBS, CCl4\text{CCl}_4, 0°C78

Reactivity and Functionalization

The bromine atom at position 2 serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The ketone group undergoes nucleophilic addition or reduction to alcohols using sodium borohydride (NaBH4\text{NaBH}_4). Oxidation with potassium permanganate (KMnO4\text{KMnO}_4) can yield carboxylic acid derivatives, expanding its utility in structure-activity relationship (SAR) studies.

Biological Activity and Mechanisms

Allosteric Modulation of mGluRs

This compound and its derivatives act as negative allosteric modulators (NAMs) of mGluR2 and positive allosteric modulators (PAMs) of mGluR5 . By binding to receptor sites distinct from orthosteric ligands, they fine-tune glutamate signaling without competing with endogenous agonists.

Table 3: Pharmacological Profiles of Derivatives

DerivativeTargetIC50/EC50\text{IC}_{50}/\text{EC}_{50}
4kmGluR512 nM (EC50)
VC16495639mGluR245 nM (IC50)

Preclinical Efficacy and Toxicity

Applications in Neurological Drug Discovery

Schizophrenia and Cognitive Disorders

Modulation of mGluR2/3 and mGluR5 offers a novel approach to treating schizophrenia by addressing glutamatergic hypofunction, a hypothesis supported by NMDA receptor antagonist models . Negative modulation of mGluR2 may reduce anxiety without inducing sedation, a drawback of benzodiazepines.

Neuroprotection and Beyond

Emerging evidence suggests neuroprotective effects in models of Parkinson’s disease, attributed to reduced excitotoxicity and oxidative stress.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 4.21 (s, 2H, CH2), 6.88 (s, 1H, pyrazole-H) .

  • MS: ESI-MS m/z 216.04 [M+H]+ .

Computational Modeling

Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its moderate solubility in polar solvents .

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